molecular formula C21H20N2O2 B10980290 3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol

3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol

Cat. No.: B10980290
M. Wt: 332.4 g/mol
InChI Key: COBSJGDUSFVTNM-UHFFFAOYSA-N
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Description

3-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1,2-PROPANEDIOL is a complex organic compound that features a benzimidazole core linked to a naphthylmethyl group and a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1,2-PROPANEDIOL typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Naphthylmethyl Group: The naphthylmethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks a naphthylmethyl halide.

    Introduction of the Propanediol Moiety: The final step involves the addition of the propanediol group, which can be achieved through a nucleophilic substitution reaction using an appropriate diol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1,2-PROPANEDIOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1,2-PROPANEDIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1,2-PROPANEDIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1-NAPHTHYLMETHYL)-1H-BENZIMIDAZOLE: Similar structure but lacks the propanediol moiety.

    1-(1-NAPHTHYLMETHYL)-1H-BENZIMIDAZOLE: Similar structure but with different substitution patterns.

Uniqueness

3-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1,2-PROPANEDIOL is unique due to the presence of both the naphthylmethyl group and the propanediol moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

3-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]propane-1,2-diol

InChI

InChI=1S/C21H20N2O2/c24-14-17(25)13-23-20-11-4-3-10-19(20)22-21(23)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,17,24-25H,12-14H2

InChI Key

COBSJGDUSFVTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3CC(CO)O

Origin of Product

United States

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